4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride
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Overview
Description
4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-chloro-3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride typically involves the reaction of 4-chloro-3-methoxybenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of analgesic agents and other therapeutic compounds.
Pharmacology: The compound is studied for its potential effects on various biological targets, including opioid receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to opioid receptors, leading to analgesic and other pharmacological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-3-trifluoromethylphenyl)piperidine hydrochloride: Similar in structure but with a trifluoromethyl group instead of a methoxy group.
4-(4-Methoxyphenyl)piperidine hydrochloride: Lacks the chloro substituent, which may affect its pharmacological properties.
Uniqueness
4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
4-(4-chloro-3-methoxyphenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-15-12-8-10(2-3-11(12)13)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGNKJAWXRWDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCNCC2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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